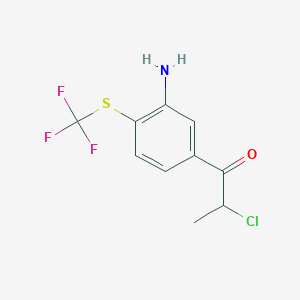
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is a heterocyclic compound that features an imidazole ring substituted with ethyl and methyl groups, as well as a carboxylic acid and trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction may produce simpler imidazole compounds.
Applications De Recherche Scientifique
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1h-imidazole-5-carboxylic acid: This compound is similar in structure but lacks the ethyl and trifluoroacetic acid groups.
2-Phenyl-1h-imidazole-4-carboxylic acid: This compound features a phenyl group instead of an ethyl group.
1h-Imidazole-4,5-dicarboxylic acid: This compound has two carboxylic acid groups instead of one.
Uniqueness
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is unique due to the presence of both ethyl and trifluoroacetic acid groups, which can influence its chemical reactivity and interactions with biological targets. The trifluoroacetic acid moiety, in particular, can enhance the compound’s acidity and ability to participate in hydrogen bonding.
Propriétés
Formule moléculaire |
C9H11F3N2O4 |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c1-3-5-8-4(2)6(9-5)7(10)11;3-2(4,5)1(6)7/h3H2,1-2H3,(H,8,9)(H,10,11);(H,6,7) |
Clé InChI |
UAKUURUHZITENH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(N1)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


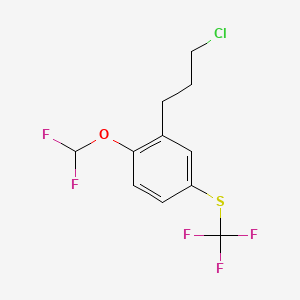

![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)
![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
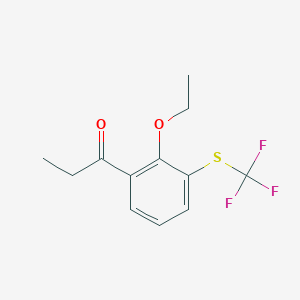


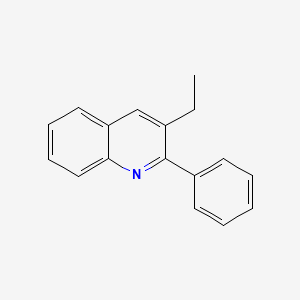

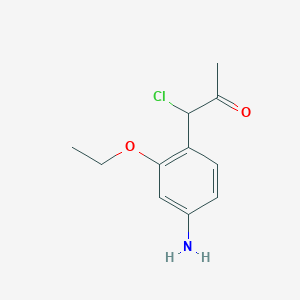
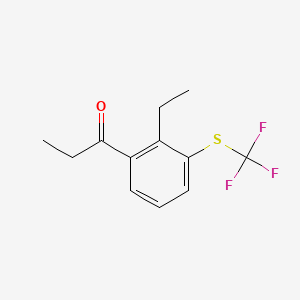
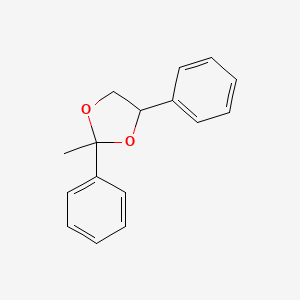
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
